[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide synthesis and characterization
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide
Abstract
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide is a pivotal phosphonium salt, widely employed as a Wittig reagent in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] Its utility is particularly pronounced in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[3] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this reagent. We delve into the mechanistic underpinnings of its formation, offer field-proven experimental protocols, and present a thorough analysis of its spectroscopic and physical properties. This document is intended to serve as a practical resource for researchers, chemists, and professionals in drug development, enabling a robust and reproducible approach to the handling and application of this versatile synthetic tool.
Introduction and Significance
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954, stands as a cornerstone of modern organic synthesis.[2] It facilitates the conversion of aldehydes and ketones into alkenes through the reaction with a phosphorus ylide. The precursor to this ylide, a phosphonium salt, is therefore a compound of immense importance.[4]
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide (CAS 50479-11-3) is one such critical precursor.[5] Its structure incorporates a four-carbon chain with a terminal ethyl ester, making it an ideal reagent for introducing a C5-ester functionalized moiety into a target molecule. This functionality is valuable in the synthesis of bioactive compounds, including antihypercholesterolemic agents like ezetimibe and spirocyclic GPR119 agonists.[5] The stability, crystalline nature, and ease of handling of this salt further enhance its appeal in both laboratory and industrial settings.[3]
This guide provides an in-depth exploration of its synthesis via the quaternization of triphenylphosphine and its subsequent characterization, emphasizing the causality behind the experimental design to ensure scientific integrity and reproducibility.
Synthesis of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide
The synthesis of phosphonium salts is most commonly achieved through the SN2 reaction between a phosphine and an alkyl halide.[6] The synthesis of the title compound follows this reliable pathway, reacting the nucleophilic triphenylphosphine with the electrophilic ethyl 4-bromobutyrate.
Reaction Mechanism and Rationale
The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction. Triphenylphosphine, possessing a lone pair of electrons on the phosphorus atom, acts as a potent nucleophile. It attacks the electron-deficient carbon atom bonded to the bromine in ethyl 4-bromobutyrate.[4]
-
Causality of Reagent Choice : Triphenylphosphine is an ideal nucleophile for this transformation. It is a solid that is easy to handle, relatively inexpensive, and its steric bulk does not significantly hinder its reaction with primary alkyl halides. Ethyl 4-bromobutyrate is selected as the electrophile because primary alkyl halides are highly susceptible to SN2 attack with minimal competing elimination reactions.[4][6]
-
Solvent Selection : The reaction is often performed in a non-protic solvent such as toluene or acetonitrile to solubilize the reactants and facilitate the reaction at an elevated temperature. In some cases, the reaction can be conducted neat (without a solvent) by melting the reactants together, which drives the reaction forward due to high reactant concentration.[7]
-
Thermal Conditions : Heating is typically required to provide the necessary activation energy and ensure the reaction proceeds at a practical rate. Refluxing in a suitable solvent provides a stable and controlled reaction temperature.[7][8] The formation of the phosphonium salt, a solid product, often precipitates from the reaction mixture as it forms, driven by Le Chatelier's principle.
Visualizing the Synthesis
The synthesis pathway is a direct and efficient one-step process.
Caption: SN2 synthesis of the target phosphonium salt.
Detailed Experimental Protocols
Adherence to a well-defined protocol is critical for achieving high yield and purity.
Synthesis Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 26.23 g | 0.10 |
| Ethyl 4-bromobutyrate | Br(CH₂)₃CO₂C₂H₅ | 195.05 | 19.51 g | 0.10 |
| Toluene | C₇H₈ | 92.14 | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
Procedure
-
Setup : Equip a 500 mL two-necked round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants : Charge the flask with triphenylphosphine (26.23 g, 0.10 mol) and toluene (150 mL). Stir the mixture until the triphenylphosphine is fully dissolved.
-
Addition : Add ethyl 4-bromobutyrate (19.51 g, 0.10 mol) to the solution at room temperature.
-
Reaction : Heat the mixture to reflux (approx. 110°C) with vigorous stirring. A white precipitate will begin to form as the reaction progresses. Maintain reflux for 16-24 hours.
-
Isolation : After the reaction period, cool the flask to room temperature. The product will have precipitated as a dense white solid.
-
Purification : Filter the solid product using a Büchner funnel. Wash the collected solid thoroughly with diethyl ether (2 x 100 mL) to remove any unreacted starting materials and residual solvent.
-
Drying : Dry the purified white crystalline solid under vacuum at 60°C for 12 hours. The expected yield is typically high (>90%).
Characterization Workflow
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.
Caption: Workflow for the characterization of the final product.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide are confirmed by a suite of analytical techniques.
Physical Properties
-
Appearance : White to off-white crystalline powder.[9]
-
Melting Point : A sharp melting point is indicative of high purity. The literature value is 165-167 °C.[3][5][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis of the phosphonium salt should reveal characteristic absorption bands.[11]
-
C=O Stretch (Ester) : A strong, sharp absorption band is expected around 1730 cm⁻¹ . This is a definitive peak for the ethoxycarbonyl group.
-
P-C Aromatic Stretch : Vibrations associated with the phosphorus-phenyl bond typically appear as sharp peaks around 1436 cm⁻¹ and 1110 cm⁻¹ .[12]
-
C-H Aromatic/Aliphatic Stretches : Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C-O Stretch (Ester) : A strong band in the 1250-1150 cm⁻¹ region corresponds to the C-O single bond stretch of the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the connectivity of atoms within the molecule.
-
¹H NMR : The proton NMR spectrum will show distinct signals for each type of proton:
-
Aromatic Protons (C₆H₅) : A complex multiplet between δ 7.7-8.0 ppm corresponding to the 15 protons of the three phenyl rings.
-
Methylene Protons (-O-CH₂-CH₃) : A quartet around δ 4.1 ppm due to coupling with the adjacent methyl group.
-
Phosphonium-adjacent Methylene (-CH₂-P) : A multiplet around δ 3.7 ppm . The signal is split by both adjacent protons and the phosphorus atom.
-
Aliphatic Chain Protons (-CH₂-CH₂-) : Multiplets in the region of δ 1.8-2.2 ppm .
-
Methyl Protons (-O-CH₂-CH₃) : A triplet around δ 1.2 ppm .
-
-
¹³C NMR : The carbon spectrum will corroborate the structure with signals for the carbonyl carbon (~172 ppm), aromatic carbons (118-135 ppm), and aliphatic carbons (18-61 ppm).
-
³¹P NMR : A single peak is expected in the phosphonium salt region, typically around δ +25 ppm , confirming the chemical environment of the phosphorus atom.[13]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the cationic portion of the salt.
-
Expected Ion : The analysis, typically using Electrospray Ionization (ESI+), will detect the cation [C₂₄H₂₆O₂P]⁺.
-
m/z : The expected mass-to-charge ratio for the cation is 377.17 .
Summary of Characterization Data
| Analysis | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline solid[9] |
| Melting Point | Range | 165-167 °C[3][5] |
| FT-IR (cm⁻¹) | C=O Stretch | ~1730 (strong, sharp) |
| P-C Stretch | ~1436, ~1110 (sharp)[12] | |
| ¹H NMR (ppm) | Ar-H | 7.7-8.0 (m, 15H) |
| -O-CH₂- | ~4.1 (q, 2H) | |
| -CH₂-P | ~3.7 (m, 2H) | |
| -CH₂-CH₂- | 1.8-2.2 (m, 4H) | |
| -CH₃ | ~1.2 (t, 3H) | |
| ³¹P NMR (ppm) | P⁺ | ~+25 (s) |
| MS (ESI+) | m/z of Cation | 377.17 [M]⁺ |
Application in the Wittig Reaction
The primary utility of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide is as a stable precursor for the corresponding phosphorus ylide.[14]
-
Ylide Formation : The phosphonium salt is treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to deprotonate the carbon alpha to the phosphorus atom, generating the highly nucleophilic ylide.[2][4]
-
Reaction with Carbonyl : The ylide then attacks the electrophilic carbon of an aldehyde or ketone.
-
Alkene Formation : This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly collapses to form the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.[6][15]
Caption: General pathway of the Wittig reaction.
Conclusion
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide is a valuable and versatile reagent in the synthetic chemist's toolkit. Its straightforward and high-yielding synthesis from readily available starting materials makes it an accessible precursor for complex olefination reactions. The detailed characterization protocols outlined in this guide provide a robust framework for verifying the identity and purity of the synthesized material, ensuring its reliable performance in subsequent synthetic applications. A thorough understanding of its synthesis and properties, as presented herein, empowers researchers to confidently employ this reagent in the development of novel chemical entities.
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